molecular formula Cl5IrK2NO- B1496957 Kaliumpentachloronitrosyl-Iridium(III) CAS No. 22594-86-1

Kaliumpentachloronitrosyl-Iridium(III)

Katalognummer B1496957
CAS-Nummer: 22594-86-1
Molekulargewicht: 477.7 g/mol
InChI-Schlüssel: AIGUIIFRHZKPSE-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium pentachloronitrosyl iridium(III) is a chemical compound with the molecular formula Cl5IrKNO and a molecular weight of 477.68 . It is a main product offered by several chemical suppliers .


Synthesis Analysis

The synthesis of a similar compound, Potassium salt of the iridium (III) chloronitro complex fac-K3[Ir(NO2)3Cl3], has been reported. It is obtained in the interaction of the iridium (III) trinitrotriaqua complex with potassium chloride in an aqueous solution .


Molecular Structure Analysis

The structure of the similar compound mentioned above is analyzed by single crystal X-ray diffraction. In the crystal structure, molecules of the [Ir(NO2)3Cl3]3– complex anion having a distorted octahedral geometry (Ir–N = 2.02-2.04 Å, Ir–Cl = 2.37-2.38 Å) are arranged in layers perpendicular to the с axis .

Wissenschaftliche Forschungsanwendungen

Photodynamische Therapie

Iridium(III)-Komplexe wurden wegen ihres Potenzials in der Photodynamischen Therapie hervorgehoben . Diese Komplexe können den apoptotischen Zelltod in Krebszellen anvisieren, was sie zu vielversprechenden Kandidaten für Krebsmedikamente macht .

Tiefrotes emittierende Komplexe

Iridium(III)-Komplexe wurden verwendet, um tiefrote emittierende Komplexe mit langlebigen angeregten Zuständen, hoher Farbreinheit und hoher Quantenausbeute zu entwickeln . Diese Komplexe haben aufgrund ihrer attraktiven photophysikalischen Eigenschaften potenzielle Anwendungen in einer Vielzahl von Bereichen .

Antikrebsmittel

Iridium(III)-Komplexe werden als Antikrebsmittel untersucht . Sie können den apoptotischen Zelltod in Krebszellen anvisieren, was eine Hauptstrategie bei der Entwicklung von Krebsmedikamenten ist .

Mitochondriale Apoptose

Iridium(III)-Komplexe können spezifisch die mitochondriale Apoptose in Krebszellen induzieren . Dies macht sie wertvoll bei der Entwicklung neuer Krebstherapeutika .

Steigerung der Quantenausbeute

Die Komplexe zeigen eine Quenchung in Gegenwart von molekularem Sauerstoff. In einer sauerstoffarmen DMSO-Lösung werden die nicht-radiativen Zerfallswerte halbiert, wodurch die Quantenausbeuten und die Lebensdauern erhöht werden .

Synthese neuer Verbindungen

Die große Aufmerksamkeit, die Iridium(III)-Komplexen in den letzten Jahren entgegengebracht wurde, hat die Entwicklung von neuen Verbindungen mit vorteilhaften photophysikalischen Eigenschaften vorangetrieben .

Safety and Hazards

Potassium pentachloronitrosyl iridium(III) is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring proper ventilation during storage .

Biochemische Analyse

Biochemical Properties

Potassium pentachloronitrosyl iridium(III) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical context. For instance, it has been observed to coordinate with amino acids and peptides, which can lead to the inhibition or detection of specific peptides . The nature of these interactions is primarily based on the coordination chemistry of iridium, which allows for the formation of stable complexes with biomolecules.

Cellular Effects

The effects of potassium pentachloronitrosyl iridium(III) on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce changes in cellular ATP levels, mitochondrial respiration, and reactive oxygen species (ROS) production . These changes can lead to various cellular outcomes, including apoptosis and altered metabolic states, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, potassium pentachloronitrosyl iridium(III) exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. Additionally, this compound can catalyze redox reactions within cells, further influencing cellular function and gene expression. The binding interactions are often facilitated by the iridium center, which can form stable complexes with various biomolecular targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium pentachloronitrosyl iridium(III) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of potassium pentachloronitrosyl iridium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Potassium pentachloronitrosyl iridium(III) is involved in several metabolic pathways, particularly those related to mitochondrial function and cellular respiration. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it has been shown to inhibit mitochondrial respiration, resulting in decreased ATP production and increased ROS levels.

Transport and Distribution

Within cells and tissues, potassium pentachloronitrosyl iridium(III) is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are critical for understanding the compound’s overall biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of potassium pentachloronitrosyl iridium(III) is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism.

Eigenschaften

IUPAC Name

dipotassium;nitroxyl anion;pentachloroiridium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5ClH.Ir.2K.NO/c;;;;;;;;1-2/h5*1H;;;;/q;;;;;+3;2*+1;-1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGUIIFRHZKPSE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=O.Cl[Ir-2](Cl)(Cl)(Cl)Cl.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl5IrK2NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22594-86-1
Record name Potassium pentachloronitrosyliridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.